molecular formula C15H21N5O5 B2424435 Methyl 2-[3-methyl-8-(morpholin-4-ylmethyl)-2,6-dioxopurin-7-yl]propanoate CAS No. 1786247-87-7

Methyl 2-[3-methyl-8-(morpholin-4-ylmethyl)-2,6-dioxopurin-7-yl]propanoate

Cat. No. B2424435
CAS RN: 1786247-87-7
M. Wt: 351.363
InChI Key: MYHCNGGUPXHGNB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would have a purine core, which is a two-ring structure composed of a pyrimidine ring fused to an imidazole ring. Attached to this core would be a morpholine ring and a methyl ester group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the purine ring, the morpholine ring, and the ester group. The purine ring is aromatic and thus relatively stable, but it can participate in electrophilic aromatic substitution reactions. The morpholine ring could potentially undergo reactions at the nitrogen atom, such as protonation or alkylation. The ester group could undergo reactions such as hydrolysis or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, its solubility would be influenced by the polar morpholine ring and ester group, and its melting and boiling points would depend on the size and shape of the molecule .

Scientific Research Applications

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be of interest in fields like medicinal chemistry, if it shows biological activity, or materials science, if it has unique physical properties .

properties

IUPAC Name

methyl 2-[3-methyl-8-(morpholin-4-ylmethyl)-2,6-dioxopurin-7-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O5/c1-9(14(22)24-3)20-10(8-19-4-6-25-7-5-19)16-12-11(20)13(21)17-15(23)18(12)2/h9H,4-8H2,1-3H3,(H,17,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHCNGGUPXHGNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N1C(=NC2=C1C(=O)NC(=O)N2C)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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